molecular formula C38H76N2O16 B609411 N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) CAS No. 2112737-19-4

N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)

Cat. No. B609411
CAS RN: 2112737-19-4
M. Wt: 817.02
InChI Key: IYGZVFXDQYOXTM-UHFFFAOYSA-N
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Description

“N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” is an aminooxy-containing PEG molecule . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic condition .


Molecular Structure Analysis

The chemical formula of “N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” is C13H27NO6 . Its molecular weight is 293.36 . Unfortunately, the search results do not provide more detailed information about its molecular structure.


Chemical Reactions Analysis

The aminooxy group in “N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic condition .


Physical And Chemical Properties Analysis

“N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” is a hydrophilic compound due to the presence of the PEG spacer . It is soluble in water, DMSO, DMF, and DCM .

Scientific Research Applications

Bioconjugation

Both “N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” and “N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)” contain an aminooxy group . This group can react with an aldehyde to form an oxime bond . This property makes these compounds useful in bioconjugation, the process of joining two biomolecules together.

Drug Delivery

The hydrophilic PEG spacer in these compounds increases their solubility in aqueous media . This property is beneficial in drug delivery applications, as it can improve the bioavailability of drugs.

PEGylation

PEGylation is the process of attaching polyethylene glycol (PEG) to a molecule. “N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” and “N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)” are PEG derivatives , making them suitable for PEGylation applications. PEGylation can improve the stability and solubility of therapeutic agents, and reduce their immunogenicity.

Synthesis of Hydroxylamine Linkages

If a reductant is used, the aminooxy group in these compounds will form a hydroxylamine linkage . This can be useful in the synthesis of certain types of organic compounds.

Preparation of Free Acid Compounds

The t-butyl ester in “N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” can be converted to free acid under acidic conditions . This can be useful in the synthesis of other compounds.

Protection and Deprotection Reactions

“N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)” contains a Boc-protected aminooxy group . The Boc group can be removed under mildly acidic conditions , making this compound useful in protection and deprotection reactions in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester), also known as N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), are molecules with aldehyde groups . The aminooxy group in the compound is reactive and can form an oxime bond with an aldehyde .

Mode of Action

The compound interacts with its targets through the formation of an oxime bond with an aldehyde . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic conditions .

Pharmacokinetics

The pharmacokinetic properties of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) are influenced by its PEG (polyethylene glycol) structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption and distribution within the body.

Result of Action

The result of the compound’s action is the formation of stable oxime bonds with aldehyde-containing molecules . This can lead to changes in the function or activity of these molecules, potentially influencing various cellular processes.

Action Environment

Environmental factors such as pH can influence the compound’s action. For instance, the t-butyl ester group in the compound can be converted to free acid under acidic conditions . .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76N2O16/c1-37(2,3)55-35(41)7-12-43-17-22-48-27-29-50-24-19-45-14-9-40(11-16-47-21-26-52-31-32-53-33-34-54-39)10-15-46-20-25-51-30-28-49-23-18-44-13-8-36(42)56-38(4,5)6/h7-34,39H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGZVFXDQYOXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100259
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

817.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)

CAS RN

2112737-19-4
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112737-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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